molecular formula C10H11N3O2 B13076371 6-[(Pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid

6-[(Pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid

Cat. No.: B13076371
M. Wt: 205.21 g/mol
InChI Key: CYIIZONUWFMAMX-UHFFFAOYSA-N
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Description

6-[(Pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H11N3O2 This compound features a pyrimidine ring substituted with a pent-1-yn-3-ylamino group at the 6-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Substitution Reaction: The pent-1-yn-3-ylamino group is introduced at the 6-position of the pyrimidine ring through a nucleophilic substitution reaction.

    Carboxylation: The carboxylic acid group is introduced at the 4-position through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[(Pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding pyrimidine-4-carboxylic acid derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

6-[(Pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(Pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-4-carboxypyrimidine: Similar structure but lacks the pent-1-yn-3-ylamino group.

    4-Carboxy-2,6-diaminopyrimidine: Contains additional amino groups at the 2 and 6 positions.

    6-Methyl-4-carboxypyrimidine: Substituted with a methyl group instead of the pent-1-yn-3-ylamino group.

Uniqueness

6-[(Pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid is unique due to the presence of the pent-1-yn-3-ylamino group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it valuable for research and potential therapeutic applications.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

6-(pent-1-yn-3-ylamino)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-3-7(4-2)13-9-5-8(10(14)15)11-6-12-9/h1,5-7H,4H2,2H3,(H,14,15)(H,11,12,13)

InChI Key

CYIIZONUWFMAMX-UHFFFAOYSA-N

Canonical SMILES

CCC(C#C)NC1=NC=NC(=C1)C(=O)O

Origin of Product

United States

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